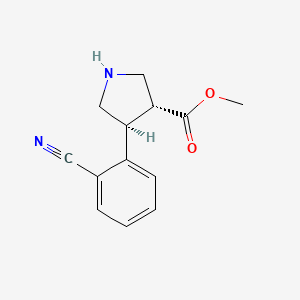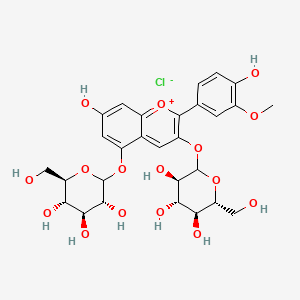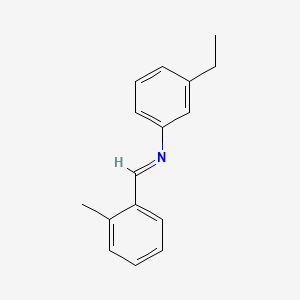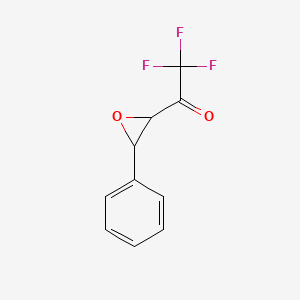![molecular formula C11H17ClO2 B13831367 (3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the hydroxyl and ketone groups. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one: The non-hydrochloride form of the compound.
Tricyclo[5.3.1.03,8]undecan-10-one: A similar compound lacking the hydroxyl group.
5-hydroxytricyclo[5.3.1.03,8]undecan-10-one: A similar compound with different stereochemistry.
Uniqueness
(3S,7R)-5-hydroxytricyclo[53103,8]undecan-10-one;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17ClO2 |
|---|---|
Molecular Weight |
216.70 g/mol |
IUPAC Name |
(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride |
InChI |
InChI=1S/C11H16O2.ClH/c12-9-3-6-1-8-2-7(4-9)10(6)5-11(8)13;/h6-10,12H,1-5H2;1H/t6-,7+,8?,9?,10?; |
InChI Key |
LZWLRJAPIBACCU-XVKRWQBASA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]3C2CC(=O)C1C3)O.Cl |
Canonical SMILES |
C1C2CC(CC3C2CC(=O)C1C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)




